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Compound of Interest

Compound Name: Lly-507

Cat. No.: B15584660 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the

Selectivity Profile of Lly-507

Lly-507 has emerged as a valuable chemical probe for dissecting the biological functions of the

protein lysine methyltransferase SMYD2. This guide provides a comprehensive overview of

Lly-507's selectivity against other methyltransferases, supported by experimental data and

detailed protocols to aid in its application in research and drug discovery.

Potency and Selectivity Profile of Lly-507
Lly-507 is a potent inhibitor of SMYD2, exhibiting an IC50 value of less than 15 nM in

biochemical assays.[1] Its selectivity has been rigorously evaluated against a broad panel of 25

other protein and DNA methyltransferases. The compound demonstrates a remarkable

selectivity of over 100-fold for SMYD2 when compared to these other enzymes, including the

closely related SMYD3.[2][3]

The following table summarizes the inhibitory activity of Lly-507 against SMYD2 and its lack of

significant activity against a wide array of other methyltransferases at concentrations up to 50

μM.
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Methyltransfer
ase Target

Lly-507 IC50
(nM)

% Inhibition at
1 µM

% Inhibition at
10 µM

% Inhibition at
50 µM

SMYD2 <15 - - -

G9a >50,000 <10 <10 <20

EHMT1 (GLP) >50,000 <10 <10 <10

SUV39H2 >50,000 <10 <10 <10

SETDB1 >50,000 <10 <10 <10

SETD7 >50,000 <10 <10 <10

SETD8 >50,000 <10 <10 <10

SUV420H1 >50,000 <10 <10 <10

SUV420H2 >50,000 <10 <10 <10

PRMT1 >50,000 <10 <10 <10

PRMT3 >50,000 <10 <10 <10

PRMT6 >50,000 <10 <10 <10

PRMT8 >50,000 <10 <10 <10

PRDM9 >50,000 <10 <10 <10

SETD2 >50,000 <10 <10 <10

MLL1 >50,000 <10 <10 <10

MLL3 >50,000 <10 <10 <10

EZH1 >50,000 <10 <10 <10

EZH2 >50,000 <10 <10 <10

PRMT5 >50,000 <10 <10 <10

DNMT1 >50,000 <10 <10 <10

DOT1L >50,000 <10 <10 <10

NSD1 >50,000 <10 <10 <10
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NSD2 >50,000 <10 <10 <10

NSD3 >50,000 <10 <10 <10

SMYD3 >50,000 <10 <10 <20

Data compiled from Nguyen et al., J Biol Chem, 2015.[3]

Experimental Protocols
The determination of Lly-507's potency and selectivity was primarily conducted using a

scintillation proximity assay (SPA). This method monitors the incorporation of a tritium-labeled

methyl group from S-[methyl-3H]adenosyl-l-methionine (SAM) onto a peptide substrate.

SMYD2 Inhibition Assay (IC50 Determination)
Reaction Components:

20 mM Tris-HCl, pH 9.0

5 mM DTT

0.01% Triton X-100

0.5 μM S-[methyl-3H]adenosyl-l-methionine

3 μM p53(361–380) peptide substrate

30 nM SMYD2 enzyme

Varying concentrations of Lly-507 (e.g., 0.3 nM to 5 μM)

Procedure:

The reaction components were incubated in a 20 μl reaction mixture for 1 hour at 23 °C.

The reaction was quenched by the addition of 20 μl of 7.5 M guanidine hydrochloride,

followed by 180 μl of 20 mM Tris, pH 8.0.
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The quenched reaction mixture was transferred to a 384-well streptavidin-coated

FlashPlate®.

After a 2-hour incubation, the plate was read using a TopCount plate reader to measure

counts per minute (cpm), which is proportional to the extent of substrate methylation.

IC50 values were determined by fitting the data to a four-parameter logistic equation.[3]

Methyltransferase Selectivity Panel Assay
General Principle: The inhibitory effect of Lly-507 on a panel of 25 other methyltransferases

was assessed using the scintillation proximity assay method.

Key Parameters:

Lly-507 was tested at three concentrations: 1, 10, and 50 μM.

Substrate concentrations for each enzyme were kept close to their respective Km values

to ensure sensitive detection of inhibition.

The specific buffer conditions and substrate peptides for each methyltransferase are

detailed in the supplemental information of the primary research article (Nguyen et al.,

2015).[3]

Visualizing Experimental Workflow and Signaling
Pathways
To further clarify the methodologies and biological context, the following diagrams illustrate the

experimental workflow for determining methyltransferase selectivity and the signaling pathway

involving SMYD2 and its key substrate, p53.
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Preparation Reaction Detection Data Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

